Cas no 150050-21-8 (Benz[a]anthracene-1,7,12(2H)-trione,3-[[(2S,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-3,4,4a,12b-tetrahydro-4a,8,12b-trihydroxy-3-methyl-9-[(2R,5S,6R)-tetrahydro-6-methyl-5-[[(2S,5R,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-2H-pyran-2-yl]-,(3R,4aR,12bS)-)

Benz[a]anthracene-1,7,12(2H)-trione,3-[[(2S,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-3,4,4a,12b-tetrahydro-4a,8,12b-trihydroxy-3-methyl-9-[(2R,5S,6R)-tetrahydro-6-methyl-5-[[(2S,5R,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-2H-pyran-2-yl]-,(3R,4aR,12bS)- structure
150050-21-8 structure
Product Name:Benz[a]anthracene-1,7,12(2H)-trione,3-[[(2S,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-3,4,4a,12b-tetrahydro-4a,8,12b-trihydroxy-3-methyl-9-[(2R,5S,6R)-tetrahydro-6-methyl-5-[[(2S,5R,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-2H-pyran-2-yl]-,(3R,4aR,12bS)-
Número CAS:150050-21-8
MF:C37H42O13
Megavatios:694.7215924263
CID:178904
PubChem ID:122719

Benz[a]anthracene-1,7,12(2H)-trione,3-[[(2S,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-3,4,4a,12b-tetrahydro-4a,8,12b-trihydroxy-3-methyl-9-[(2R,5S,6R)-tetrahydro-6-methyl-5-[[(2S,5R,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-2H-pyran-2-yl]-,(3R,4aR,12bS)- Propiedades químicas y físicas

Nombre e identificación

    • Benz[a]anthracene-1,7,12(2H)-trione,3-[[(2S,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-3,4,4a,12b-tetrahydro-4a,8,12b-trihydroxy-3-methyl-9-[(2R,5S,6R)-tetrahydro-6-methyl-5-[[(2S,5R,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-2H-pyran-2-yl]-,(3R,4aR,12bS)-
    • Benz[a]anthracene-1,7,12(2H)-trione,3-[[(2S,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-3,4,4a,12b-tetrahydro-4a,8,12b-
    • Benz[a]anthracene-1,7,12(2H)-trione,3-[[(2S,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-3,4,4a,12b-tetrahydro-4a,8,12b-trihydroxy-3-methyl-9-[(2R,5S,6R)-tetrahydro-6-methyl-5-[[(2S,5R,6S)-tetrah
    • Benz(a)anthracene-1,7,12(2H)-trione, 3-((5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl)oxy)-3,4,4a,12b-tetrahydro-4a,8,12b-trihydroxy-3-methyl-9-(tetrahydro-6-methyl-5-((tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl)oxy)-2H-pyran-2-yl)-, (2S-(2alpha(2S*(3S*(2R*,6R*),4aS*,12bR*),5R*,6S*),5alpha,6beta))-
    • CHEBI:199175
    • (3R,4aR,12bS)-4a,8,12b-trihydroxy-9-[5-(5-hydroxy-6-methyl-tetrahydropyran-2-yl)oxy-6-methyl-tetrahydropyran-2-yl]-3-methyl-3-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
    • (3R,4aR,12bS)-4a,8,12b-trihydroxy-9-[5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]-3-methyl-3-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
    • DTXSID20933866
    • 4a,8,12b-Trihydroxy-9-{5-[(5-hydroxy-6-methyloxan-2-yl)oxy]-6-methyloxan-2-yl}-3-methyl-3-[(6-methyl-5-oxo-5,6-dihydro-2H-pyran-2-yl)oxy]-3,4,4a,12b-tetrahydrotetraphene-1,7,12(2H)-trione
    • Benz[a]anthracene-1,7,12(2H)-trione, 3-[(5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl)oxy]-3,4,4a,12b-tetrahydro-4a,8,12b-trihydroxy-3-methyl-9-[tetrahydro-6-methyl-5-[(tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl)oxy]-2H-pyran-2-yl]-, (3R,4aR,12bS)-
    • Sch 47555
    • Sch-47555
    • 150050-21-8
    • Renchi: InChI=1S/C37H42O13/c1-17-23(38)7-11-28(47-17)49-25-9-10-26(46-19(25)3)20-5-6-21-30(32(20)41)33(42)22-13-14-36(44)16-35(4,50-29-12-8-24(39)18(2)48-29)15-27(40)37(36,45)31(22)34(21)43/h5-6,8,12-14,17-19,23,25-26,28-29,38,41,44-45H,7,9-11,15-16H2,1-4H3
    • Clave inchi: MCDSLJCOWVFKEL-UHFFFAOYSA-N
    • Sonrisas: OC1CCC(OC2CCC(C3=CC=C4C(C5=C(C(=O)C4=C3O)C=CC3(CC(CC(=O)C53O)(C)OC3C=CC(=O)C(C)O3)O)=O)OC2C)OC1C

Atributos calculados

  • Calidad precisa: 694.26256
  • Masa isotópica única: 694.262541
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 4
  • Recuento de receptores de enlace de hidrógeno: 13
  • Recuento de átomos pesados: 50
  • Cuenta de enlace giratorio: 5
  • Complejidad: 1530
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 3
  • Recuento de centros estereoscópicos atómicos indefinidos: 8
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 195
  • Xlogp3: 1.5

Propiedades experimentales

  • Denso: 1.47
  • Punto de ebullición: 893.9°Cat760mmHg
  • Punto de inflamación: 279.4°C
  • índice de refracción: 1.653
  • PSA: 195.35

Benz[a]anthracene-1,7,12(2H)-trione,3-[[(2S,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-3,4,4a,12b-tetrahydro-4a,8,12b-trihydroxy-3-methyl-9-[(2R,5S,6R)-tetrahydro-6-methyl-5-[[(2S,5R,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-2H-pyran-2-yl]-,(3R,4aR,12bS)- Literatura relevante

Proveedores recomendados
Handan Zechi Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Zhejiang Brunova Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Zhejiang Brunova Technology Co., Ltd.
PRIBOLAB PTE.LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
PRIBOLAB PTE.LTD
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Suzhou Senfeida Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
钜澜化工科技(青岛)有限公司